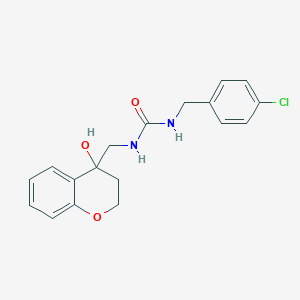
1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea, commonly known as CHU, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has a molecular weight of 384.85 g/mol. CHU has been studied extensively due to its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Evaluation : Compounds with similar structures have been synthesized and evaluated for their biological activities. For example, a study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed their antiacetylcholinesterase activity, which is relevant in the context of Alzheimer's disease research. This study highlighted the importance of optimizing the spacer length and substituents for achieving high inhibitory activities, suggesting that similar strategies could be applied to the synthesis and evaluation of 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea for potential biological activities (Vidaluc et al., 1995).
Corrosion Inhibition : Another study explored the corrosion inhibition effects of related urea compounds on mild steel in acidic solutions. The research found that these compounds act as mixed-type inhibitors, effectively protecting the steel surface from corrosion. This suggests that 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea could also be investigated for its potential as a corrosion inhibitor in similar acidic environments (Bahrami & Hosseini, 2012).
Anticancer Research : The synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents in an in vitro human adenocarcinoma model highlights another potential application. The study identified compounds with significant cytotoxicity, suggesting that structural analogs like 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea could be synthesized and tested for anticancer properties (Gaudreault et al., 1988).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23)9-10-24-16-4-2-1-3-15(16)18/h1-8,23H,9-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUCEWNRSPXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2957349.png)
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide](/img/structure/B2957351.png)
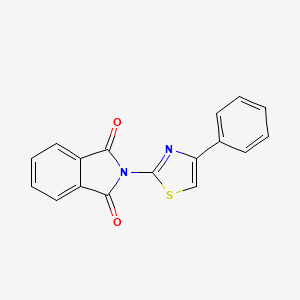
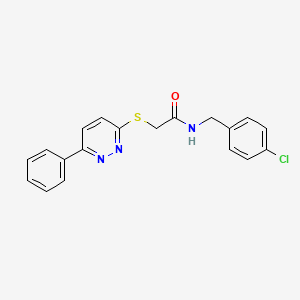
![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)
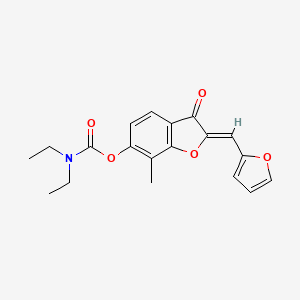
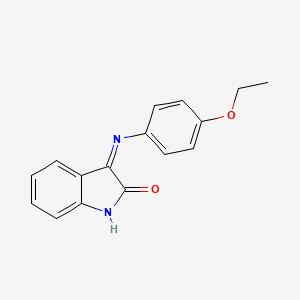
![N-phenethyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957361.png)

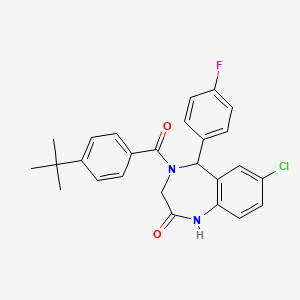
![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957366.png)
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2957367.png)
